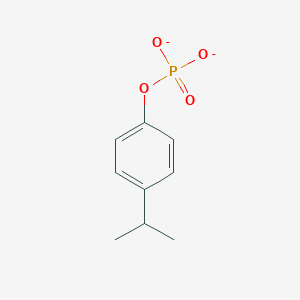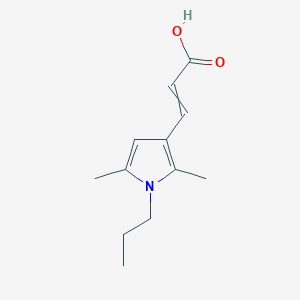
4-(Propan-2-yl)phenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propan-2-yl)phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl phosphate typically involves the phosphorylation of 4-(Propan-2-yl)phenol. One common method is the reaction of 4-(Propan-2-yl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(Propan-2-yl)phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Hydrolysis: 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution: Various substituted phenyl phosphates, depending on the substituent introduced.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
科学研究应用
4-(Propan-2-yl)phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphates.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation and dephosphorylation.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Propan-2-yl)phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-(Propan-2-yl)phenol and inorganic phosphate, which can participate in further biochemical processes.
相似化合物的比较
Similar Compounds
Tris(4-isopropylphenyl) phosphate: An ester of isopropyl alcohol and phenyl phosphate, used as a substrate for enzymes and as a reagent in organic synthesis.
Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate): A related compound with multiple phenyl phosphate groups, used in various industrial applications.
Uniqueness
4-(Propan-2-yl)phenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C9H11O4P-2 |
|---|---|
分子量 |
214.15 g/mol |
IUPAC 名称 |
(4-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C9H13O4P/c1-7(2)8-3-5-9(6-4-8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)/p-2 |
InChI 键 |
JMEROBIHUFJHHG-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)




![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
